

Technical Guide: N-Demethylroxithromycin (EP Impurity F)[1][2][3]

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Compound of Interest

Compound Name: *N-Demethylroxithromycin*

CAS No.: 118267-18-8

Cat. No.: B138746

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Executive Summary

N-Demethylroxithromycin (CAS: 118267-18-8) is a principal active metabolite and a pharmacopeial impurity (EP Impurity F) of the semi-synthetic macrolide antibiotic, Roxithromycin.[1][2][3] Chemically defined by the loss of a methyl group from the dimethylamino moiety of the desosamine sugar, this compound represents a critical analyte in drug metabolism and pharmacokinetics (DMPK) studies and quality control (QC) workflows.

While retaining the core macrocyclic lactone structure essential for binding to the bacterial 50S ribosomal subunit, **N-Demethylroxithromycin** exhibits an altered pharmacological profile, typically demonstrating reduced antibacterial potency compared to the parent drug. This guide provides a comprehensive technical analysis of its structure, physicochemical properties, synthesis pathways, and validated analytical protocols.[3]

Chemical Structure & Physicochemical Properties[1][2][3][4][5][6][7]

N-Demethylroxithromycin preserves the 14-membered lactone ring and the N-oxime side chain characteristic of roxithromycin but differs at the C3'-position of the desosamine sugar.[1][2][3]

Structural Identification[1][2]

- Systematic Name: (3R,4S,5S,6R,7R,9R,11S,12R,13S,14R,E)-14-ethyl-7,12,13-trihydroxy-4-(((2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyltetrahydro-2H-pyran-2-yl)oxy)-6-(((2S,3R,4S,6R)-3-hydroxy-6-methyl-4-(methylamino)tetrahydro-2H-pyran-2-yl)oxy)-10-(((2-methoxyethoxy)methoxy)imino)-3,5,7,9,11,13-hexamethyloxacyclotetradecan-2-one[1][2][3]
- Molecular Formula: C₄₀H₄N₂O₁₅[1][3]
- Molecular Weight: 823.02 g/mol [1][3][4]
- Stereochemistry: Retains the complex stereochemical configuration of the parent erythromycin A scaffold.

Physicochemical Data Table[1][2][3][5]

Property	Value	Notes
CAS Number	118267-18-8	Specific to the N-demethyl variant.[1][2][3]
Appearance	White to off-white powder	Hygroscopic nature similar to parent.[1][2][3]
Solubility	Soluble in Methanol, Acetonitrile, DMSO	Slightly less lipophilic than Roxithromycin due to exposed secondary amine.[3]
pKa	~8.6 (Amine)	Basic center at the desosamine nitrogen.[1]
LogP	~2.5 - 3.0	Predicted; slightly lower than Roxithromycin (LogP ~3.7).[1][2][3]
Impurity Class	EP Impurity F	Monitored in European Pharmacopoeia monographs.[1]

Synthesis & Metabolic Origin[2][3]

Understanding the origin of **N-Demethylroxithromycin** is vital for controlling it in drug substance manufacturing and interpreting its presence in biological matrices.

Metabolic Pathway (In Vivo)

In humans, Roxithromycin undergoes hepatic metabolism via the Cytochrome P450 system (primarily CYP3A4).[1] The N-demethylation is a major Phase I metabolic route.[1][2][3]

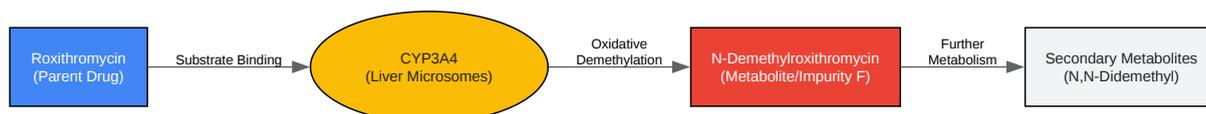


Figure 1: Hepatic Biotransformation Pathway of Roxithromycin

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[1][2]

Chemical Synthesis (Semi-Synthetic Preparation)

For the generation of analytical standards, isolation from urine is inefficient. Chemical N-demethylation is preferred using a modified Polonovski reaction or photochemical methods.[1][2][3]

Protocol: Iodine-Mediated Photochemical Demethylation

- Reagents: Roxithromycin, Iodine (), Sodium Acetate (NaOAc), Methanol/Water.[1][3]
- Reaction: Dissolve Roxithromycin in MeOH:H₂O (8:2). Add NaOAc (5 eq) and (2 eq).[1][2][3]
- Irradiation: Expose the mixture to a 500W tungsten lamp at 0-5°C for 2-4 hours. The iodine acts as a radical initiator, selectively oxidizing the N-methyl group to an iminium intermediate, which hydrolyzes to the secondary amine.

- Quenching: Terminate with aqueous Sodium Thiosulfate to neutralize excess iodine.
- Extraction: Adjust pH to 9.0 with
and extract with Dichloromethane (DCM).

Analytical Characterization

Precise identification requires separating the N-demethyl impurity from the parent drug, which elutes closely due to structural similarity.[3]

High-Performance Liquid Chromatography (HPLC)

This method is validated for the separation of Roxithromycin from its related substances, including Impurity F.[1][2][3]

Chromatographic Conditions:

- Column: C18 (Octadecylsilyl silica gel),
,
(e.g., Zorbax Eclipse XDB-C18).[1][2][3]
- Mobile Phase:
 - Buffer: 0.05 M Ammonium Dihydrogen Phosphate, adjusted to pH 4.5 with dilute phosphoric acid.
 - Solvent: Acetonitrile.[1][5][6][7]
 - Ratio: Buffer:Acetonitrile (60:40 v/v).[1][3]
- Flow Rate: 1.0 mL/min.[3][7]
- Detection: UV at 205 nm (for maximum sensitivity) or 237 nm (for specificity).[1][2][3]
- Temperature: 30°C.
- Injection Volume: 20

L.

Workflow Diagram:

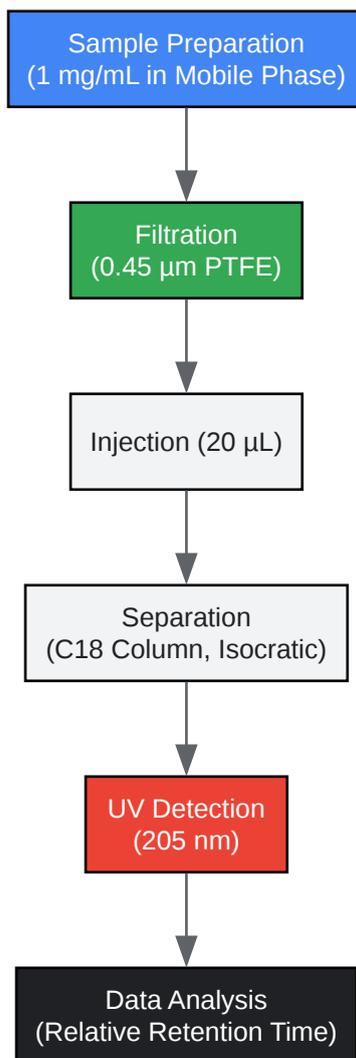


Figure 2: Analytical Workflow for Impurity F Determination

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Spectroscopic Identification (NMR & MS)

- Mass Spectrometry (ESI+):
 - Parent Roxithromycin

[\[1\]](#)[\[2\]](#)[\[3\]](#)

- **N-Demethylroxithromycin**

(Mass shift of -14 Da).[1][2][3]

- ¹H-NMR (500 MHz, CDCl₃):

- Parent: Shows a strong singlet at

integrating for 6 protons (

).[1][2][3]

- N-Demethyl: The singlet at

integrates for only 3 protons (

).[1][2][3] A broad singlet for the NH proton may appear around 1.8-2.0 ppm depending on concentration and solvent moisture.[3]

Pharmacological Profile[1][2][4][7][10][11]

Mechanism of Action

Like the parent macrolide, **N-Demethylroxithromycin** functions by reversibly binding to the P-site of the 50S ribosomal subunit of susceptible bacteria.[3] This binding event inhibits RNA-dependent protein synthesis by blocking the transpeptidation and/or translocation steps, thereby arresting bacterial growth (bacteriostatic).[1][2][3]

Comparative Activity

While O-demethyl metabolites often retain significant potency, N-demethylation in macrolides generally results in a decrease in antibacterial activity.[1][2][3]

- In Vitro Potency: Studies indicate that **N-Demethylroxithromycin** exhibits significantly lower activity compared to Roxithromycin against standard strains (e.g., *S. aureus*, *S. pneumoniae*).[1][3]
- Pharmacokinetics: As a more polar metabolite, it has a shorter half-life and faster renal clearance than the parent compound.[3]

References

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Sources

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